molecular formula C12H12Br2N2O2 B14434270 1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) CAS No. 80271-35-8

1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one)

Cat. No.: B14434270
CAS No.: 80271-35-8
M. Wt: 376.04 g/mol
InChI Key: PFLPJGRRVWQVMV-UHFFFAOYSA-N
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Description

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is a complex organic compound that features a phthalazine core with two bromoethanone substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) typically involves the reaction of phthalhydrazide with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Phthalhydrazide and bromoacetyl bromide.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.

    Procedure: Phthalhydrazide is dissolved in the solvent, and bromoacetyl bromide is added dropwise with constant stirring. The reaction mixture is then heated to a specific temperature, typically around 50-60°C, and maintained for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is well-documented, industrial-scale production may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of large-scale purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The presence of reactive bromo groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Cyclized Products: Cyclization reactions can yield a range of heterocyclic compounds with potential biological activity.

Scientific Research Applications

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromoethanone groups can form covalent bonds with nucleophilic residues in proteins, thereby altering their function. The phthalazine core may also play a role in binding to specific molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-phthalazinedione: A related compound with a similar phthalazine core but lacking the bromoethanone substituents.

    6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a perfluoropropane linker and similar phthalazine structure.

Uniqueness

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is unique due to the presence of two reactive bromoethanone groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.

Properties

CAS No.

80271-35-8

Molecular Formula

C12H12Br2N2O2

Molecular Weight

376.04 g/mol

IUPAC Name

2-bromo-1-[3-(2-bromoacetyl)-1,4-dihydrophthalazin-2-yl]ethanone

InChI

InChI=1S/C12H12Br2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2

InChI Key

PFLPJGRRVWQVMV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN(N1C(=O)CBr)C(=O)CBr

Origin of Product

United States

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